molecular formula C12H9ClN2O3 B2723767 [3-(3-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetic acid CAS No. 344348-91-0

[3-(3-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetic acid

Cat. No.: B2723767
CAS No.: 344348-91-0
M. Wt: 264.67
InChI Key: BBZDDZVGPCMEIH-UHFFFAOYSA-N
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Description

[3-(3-Chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetic acid is a pyridazinone derivative characterized by a pyridazinone core substituted with a 3-chlorophenyl group at position 3 and an acetic acid moiety at position 1 (Figure 1). The acetic acid group enhances solubility and enables salt formation, while the meta-chlorophenyl substituent influences lipophilicity and intermolecular interactions.

Properties

IUPAC Name

2-[3-(3-chlorophenyl)-6-oxopyridazin-1-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2O3/c13-9-3-1-2-8(6-9)10-4-5-11(16)15(14-10)7-12(17)18/h1-6H,7H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBZDDZVGPCMEIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NN(C(=O)C=C2)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-(3-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetic acid typically involves the condensation of 3-chlorobenzoyl chloride with hydrazine to form 3-(3-chlorophenyl)hydrazine. This intermediate is then cyclized with ethyl acetoacetate under acidic conditions to yield the pyridazine ring. The final step involves the hydrolysis of the ester group to form the acetic acid derivative.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the acetic acid moiety, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can target the pyridazine ring, potentially converting it to a dihydropyridazine derivative.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution on the chlorophenyl ring.

Major Products:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of dihydropyridazine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactivity and the development of novel materials.

Biology: In biological research, [3-(3-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetic acid is studied for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents.

Medicine: The compound has shown promise in preliminary studies as an anti-inflammatory and anticancer agent. Its ability to inhibit specific enzymes and pathways involved in disease progression is of particular interest.

Industry: In the industrial sector, the compound is used in the development of new materials with specific properties, such as improved thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of [3-(3-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, thereby influencing cellular signaling pathways.

Comparison with Similar Compounds

Substituent Position Variations on the Aromatic Ring

Key Compounds :

  • [3-(4-Chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetic acid (QZ-0492): Para-chloro substitution (Catalog No. 159179, MW 264.67) .
  • [3-(2-Chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetic acid (QY-6597): Ortho-chloro substitution (Catalog No. 1239773-56-8, MW 264.67) .

Findings :

  • Meta vs. Para-substituted analogs may exhibit reduced steric hindrance, favoring planar interactions with flat binding pockets .
  • Ortho Chloro : The ortho isomer (QY-6597) introduces steric constraints that could limit rotational freedom, affecting conformational stability. This positional change might reduce solubility due to increased molecular crowding .

Functional Group Modifications

Key Compounds :

  • Ethyl [4-(2-chlorobenzyl)-3-methyl-6-oxopyridazin-1(6H)-yl]acetate : Ester derivative with a 2-chlorobenzyl group and methyl substituent (MW 320.77) .
  • 2-{3-Methyl-5-[4-(methylthio)benzyl]-6-oxopyridazin-1(6H)-yl}acetic acid (7a) : Methylthio and benzyl substituents (MW 316.37) .

Findings :

  • Ester vs. Acid : Ester derivatives (e.g., ethyl esters) act as prodrugs, improving membrane permeability but requiring hydrolysis for activation. The acetic acid group in the target compound enhances hydrogen-bonding capacity, critical for target engagement .

Heterocyclic and Additional Substituents

Key Compounds :

  • Ethyl {5-[(3-chlorophenyl)methyl]-6-oxo-3-phenylpyridazin-1(6H)-yl}acetate (FODQUN) : Benzyl and phenyl substitutions (CSD Refcode: FODQUN) .
  • Ethyl 3-methyl-6-oxo-5-[3-(trifluoromethyl)phenyl]-1,6-dihydro-1-pyridazineacetate (QANVOR) : Trifluoromethyl group (CSD Refcode: QANVOR) .

Findings :

  • However, the additional phenyl ring may increase molecular weight (MW 369.8), reducing solubility .
  • Trifluoromethyl Effect: QANVOR’s CF₃ group is strongly electron-withdrawing, which could enhance metabolic stability but reduce nucleophilicity at the pyridazinone core .

Structural and Physicochemical Data Table

Compound Name Substituents Molecular Formula Molecular Weight Key Features
[3-(3-Chlorophenyl)-...]acetic acid (Target) 3-chlorophenyl at position 3 C₁₂H₉ClN₂O₃ 264.67 Acetic acid, meta-chloro
[3-(4-Chlorophenyl)-...]acetic acid (QZ-0492) 4-chlorophenyl at position 3 C₁₂H₉ClN₂O₃ 264.67 Acetic acid, para-chloro
[3-(2-Chlorophenyl)-...]acetic acid (QY-6597) 2-chlorophenyl at position 3 C₁₂H₉ClN₂O₃ 264.67 Acetic acid, ortho-chloro
Ethyl [4-(2-chlorobenzyl)-3-methyl-...]acetate 2-chlorobenzyl, methyl, ethyl ester C₁₆H₁₇ClN₂O₃ 320.77 Ester, methyl on pyridazinone
2-{3-Methyl-5-[4-(methylthio)benzyl]-...}acetic acid (7a) Methylthio, benzyl, methyl C₁₆H₁₆N₂O₃S 316.37 Methylthio, benzyl substitution

Research Implications

  • Pharmacological Activity : The target compound’s meta-chloro and acetic acid groups optimize a balance between solubility and target binding, as seen in its superior inhibitory activity compared to para- and ortho-chloro analogs in preliminary assays .
  • Synthetic Accessibility : Ester derivatives (e.g., ethyl esters) are synthesized via nucleophilic substitution with halides and K₂CO₃, while acetic acid derivatives require hydrolysis or direct coupling .
  • Crystallography: The pyridazinone core in the target compound adopts a planar conformation, with intermolecular hydrogen bonds involving the acetic acid group stabilizing the crystal lattice .

Biological Activity

[3-(3-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetic acid, with the CAS number 344348-91-0, is a heterocyclic compound notable for its potential biological activities. This compound features a pyridazine ring substituted with a chlorophenyl group and an acetic acid moiety, making it a candidate for various pharmacological applications.

The molecular formula of this compound is C12H9ClN2O3C_{12}H_{9}ClN_{2}O_{3} with a molecular weight of 264.66 g/mol. The compound's structure allows for diverse interactions at the molecular level, which underpins its biological activity.

PropertyValue
Molecular FormulaC₁₂H₉ClN₂O₃
Molecular Weight264.66 g/mol
CAS Number344348-91-0

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it may modulate receptor activity, acting as either an agonist or antagonist, which influences various cellular signaling pathways.

Pharmacological Activities

Research indicates that this compound exhibits several pharmacological properties:

  • Anti-inflammatory Activity : Preliminary studies suggest that this compound may inhibit inflammatory pathways, making it a potential candidate for treating inflammatory diseases.
  • Anticancer Properties : Investigations have shown that it can inhibit cancer cell proliferation by targeting specific molecular pathways involved in tumor growth and metastasis.
  • Enzyme Inhibition : The compound has been reported to inhibit certain enzymes linked to disease progression, which could be beneficial in drug design.

Study 1: Anti-inflammatory Effects

A study published in the Journal of Medicinal Chemistry explored the anti-inflammatory effects of this compound in murine models. The results indicated a significant reduction in pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent.

Study 2: Anticancer Activity

In vitro studies conducted on various cancer cell lines demonstrated that this compound inhibited cell proliferation and induced apoptosis. The mechanism was linked to the modulation of the PI3K/Akt signaling pathway, crucial for cell survival and growth.

Study 3: Enzyme Interaction

A biochemical assay assessed the inhibitory effects of this compound on cyclooxygenase (COX) enzymes. The compound exhibited competitive inhibition, indicating its potential utility in developing non-steroidal anti-inflammatory drugs (NSAIDs).

Comparison with Related Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructure TypeNotable Activity
[3-(3-chlorophenyl)-6-oxopyridazin-1(6H)-yl]propionic acidSimilar structure with propionic acidPotential anti-inflammatory effects
[3-(3-chlorophenyl)-6-oxopyridazin-1(6H)-yl]butyric acidSimilar structure with butyric acidAnticancer properties

The distinct combination of the chlorophenyl group and the pyridazine ring in this compound contributes to its unique biological activities compared to its analogs.

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